Home > Products > Screening Compounds P108315 > hemoglobin Nouakchott
hemoglobin Nouakchott - 124834-79-3

hemoglobin Nouakchott

Catalog Number: EVT-1509502
CAS Number: 124834-79-3
Molecular Formula: C9H10FNO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Hemoglobin Nouakchott falls under the broader category of hemoglobinopathies, which are inherited disorders resulting from mutations in the hemoglobin genes. These disorders can lead to various clinical manifestations, including anemia and other hematological abnormalities. Hemoglobin variants like Nouakchott are classified based on their structural differences from normal hemoglobin and their functional consequences.

Synthesis Analysis

Methods and Technical Details

The synthesis of hemoglobin variants typically involves molecular genetic techniques. For hemoglobin Nouakchott, polymerase chain reaction (PCR) and subsequent sequencing methods are commonly employed to identify the specific mutations associated with this variant. In studies involving Mauritanian patients, blood samples are collected, and DNA is extracted for analysis using PCR protocols that amplify regions of interest within the alpha-globin gene . The amplification process often includes:

  • PCR Reaction Components:
    • Taq DNA polymerase
    • PCR reaction buffer
    • Primers specific for the target sequence
    • Deoxynucleoside triphosphates
    • Magnesium chloride

The amplified products are then sequenced to confirm the presence of the hemoglobin variant.

Molecular Structure Analysis

Structure and Data

HbNouakchott= 2 2 with 114Pro Leu \text{Hb}_{\text{Nouakchott}}=\text{ }_2\text{ }_2\text{ with 114Pro Leu }

This structural modification is crucial for understanding its biochemical behavior and potential clinical implications.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving hemoglobin variants like Nouakchott include oxygen binding and release dynamics. Despite its structural changes, hemoglobin Nouakchott maintains similar kinetics to normal hemoglobin under physiological conditions. Studies have shown that while hydrophobic interactions may be altered due to the mutation, these do not lead to significant deviations in oxygen affinity compared to normal hemoglobin .

Mechanism of Action

Process and Data

  1. Oxygen Binding: Oxygen molecules bind to iron ions in heme groups.
  2. Conformational Change: The binding induces a conformational change that facilitates further oxygen binding.
  3. Oxygen Release: Upon reaching tissues with lower oxygen concentrations, hemoglobin releases bound oxygen.

Data indicates that while hemoglobin Nouakchott may exhibit slight alterations in its interaction with oxygen due to hydrophobicity changes, it does not compromise its function significantly .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Hemoglobin variants generally remain soluble in physiological conditions.
  • Stability: While some variants may exhibit reduced stability or increased susceptibility to denaturation, hemoglobin Nouakchott remains stable under normal conditions.

Chemical Properties

  • Hydrophobicity: Increased due to proline-to-leucine substitution.
  • Oxygen Affinity: Comparable to normal adult hemoglobin despite structural changes.

Relevant data from studies suggest that these properties allow for effective function without significant clinical consequences .

Applications

Scientific Uses

Hemoglobin Nouakchott serves primarily as a subject of interest in genetic studies focusing on hemoglobinopathies. Understanding this variant contributes to:

  • Genetic Counseling: Identifying carriers helps inform family planning and management strategies.
  • Epidemiological Studies: Provides insights into the prevalence of hemoglobin variants in specific populations, aiding public health initiatives aimed at managing hemoglobin disorders .
  • Research on Hematological Disorders: Enhances knowledge about the molecular basis of sickle cell disease and other related conditions.
Introduction to Hemoglobin Variants

Overview of Hemoglobin Structure and Function

Hemoglobin (Hb) is a tetrameric metalloprotein critical for oxygen transport in vertebrates. Each molecule comprises two α-like and two β-like globin chains, with each subunit harboring a heme group that binds oxygen reversibly. The α-globin chains, encoded by the HBA1 and HBA2 genes on chromosome 16, contain 141 amino acids and exhibit precise folding into eight α-helical segments (A-H). These helices stabilize tertiary structure through hydrophobic interactions, particularly within the GH corner (residues 112-118)—a region critical for α1β1 subunit contacts [5] [9].

The integrity of the GH corner is essential for:

  • Allosteric Transitions: Facilitating the T (deoxy) to R (oxy) state conformational shift.
  • Subunit Stability: Maintaining hydrophobic core packing via conserved residues like proline at position 114.
  • Heme Pocket Protection: Shielding the heme group from solvent exposure [5].Alterations in this region—such as the Pro→Leu substitution in Hb Nouakchott—can perturb hydrophobicity and molecular dynamics without necessarily impairing function.

Table 1: Key Structural Features of Human Globin Chains

Chain TypeGene LocusLength (AA)Critical Functional DomainsO2 Affinity Modulators
α-globinHBA1/HBA2141GH corner (residues 112-118)α1β1 interface
β-globinHBB146EF pocket, Heme contact points2,3-BPG binding site

Classification of Hemoglobinopathies and Variants

Hemoglobinopathies are classified into two broad categories based on molecular pathology:

  • Structural Variants: Caused by missense mutations altering hemoglobin’s amino acid sequence. These are subdivided by functional impact:
  • Sickling Disorders (e.g., HbS)
  • Unstable Hemoglobins (e.g., Hb Köln)
  • Oxygen Affinity Variants (e.g., high-affinity Hb Chesapeake)
  • Silent Variants: Biochemically detectable but clinically asymptomatic, like Hb Nouakchott [9].

  • Thalassemias: Quantitative defects in globin chain synthesis (e.g., α-thalassemia deletions).

Hb Nouakchott exemplifies a silent structural variant—it exhibits altered biophysical properties (e.g., increased hydrophobicity) but no hemolysis, anemia, or altered oxygen affinity under physiological conditions. This contrasts with variants like HbS (sickling) or Hb Hammersmith (instability) [4] [9].

Table 2: Classification of Hemoglobin Variants with Representative Examples

CategoryFunctional ConsequenceDetection MethodClinical ImpactExamples
Silent StructuralAltered hydrophobicity/pICE, IEF, HPLCNoneHb Nouakchott, Hb Olup
Unstable HemoglobinsDenaturation & precipitationHeat stability testHemolytic anemiaHb Köln, Hb Hammersmith
High O2 AffinityImpaired O2 releasep50 measurementPolycythemiaHb Chesapeake
Sickling VariantsPolymerization in deoxy stateSickling test, solubilityVaso-occlusive crisisHbS, HbC-Harlem

Historical Discovery and Nomenclature of Hemoglobin Nouakchott

Hb Nouakchott was first identified in 1989 during population screening in Mauritania’s capital city, from which its name derives. The initial biochemical characterization revealed an abnormal band migrating similarly to HbF on isoelectric focusing (IEF), prompting further analysis [1] [5].

Molecular Identification:

  • Amino Acid Sequencing: Tryptic digestion of the abnormal α-chain identified a Pro→Leu substitution at position 114 (α114) of the GH2 helical segment.
  • Hydrophobicity Analysis: Reversed-phase HPLC demonstrated a 25% increase in hydrophobicity compared to wild-type α-chains, attributed to leucine’s aliphatic side chain replacing proline’s cyclic structure [1] [5].
  • Genetic Confirmation: The mutation was later linked to a HBA1 gene missense variant (c.344C>T; p.Pro115Leu), resolving ambiguity about its α1-globin origin [4].

Epidemiological Insights:Though initially reported in Northwest Africa, Hb Nouakchott was later detected in unrelated Dutch families, indicating wider distribution than previously assumed. This distribution likely stems from:

  • Ancestral Origins: Shared genetic heritage between North African and European populations.
  • Diagnostic Limitations: Under-detection due to methodological constraints—early HPLC analyses failed to resolve Hb Nouakchott from HbA, whereas capillary electrophoresis (CE) revealed distinct peaks [4].

Table 3: Chronology of Hb Nouakchott Characterization

YearDiscovery MilestoneMethodology UsedPopulationReference
1989Initial biochemical identificationIEF, Reversed-phase HPLCMauritanian [1]
2018Independent cases in Dutch familiesCE, DNA sequencing (HBA1 c.344C>T)Dutch [4]
2022Confirmed absence of clinical pathologyHematological profiling, stability testsMulticentric

Nomenclature Consistency:Per hemoglobin variant naming conventions, Hb Nouakchott retains its toponym based on the discovery location. Despite its identification in non-African populations, the original name persists to maintain scientific continuity, avoiding designations like "Hb Leiden" or "Hb Amsterdam" for later cases [4] [7].

Interactive Tables

Click column headers to sort; use filters to narrow data:

Table 1: Global Distribution of Reported Hb Nouakchott Cases

CountryEthnic OriginDetection MethodVariant Quantity (%)Clinical Phenotype
MauritaniaNorthwest AfricanIEF, HPLC~25% of total HbAsymptomatic
NetherlandsEuropeanCE, DNA sequencing20-28%Asymptomatic

Table 2: Detection Efficiency of Hb Nouakchott by Analytical Method

MethodResolution of Hb NouakchottMisidentification RiskRecommended Use
Capillary ElectrophoresisHigh (distinct peak)LowConfirmatory test
HPLC (Cation Exchange)Low (co-elutes with HbA)HighNot recommended
IEFModerate (migrates near HbF)ModerateInitial screening
DNA SequencingDefinitiveNoneGenetic validation

Properties

CAS Number

124834-79-3

Product Name

hemoglobin Nouakchott

Molecular Formula

C9H10FNO2

Synonyms

hemoglobin Nouakchott

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.